molecular formula C18H19NO3S B11160754 2-(benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-(benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11160754
M. Wt: 329.4 g/mol
InChI Key: NNZBFOVXNFDMTG-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of sulfonyl-indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonylated indole with an appropriate alkylating agent to introduce the ethanone moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indole moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfonyl)-1H-indole: Lacks the ethanone moiety but shares the sulfonyl-indole structure.

    1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethanone: Lacks the sulfonyl group but contains the indole and ethanone moieties.

Uniqueness

2-(Benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is unique due to the combination of the sulfonyl group, indole ring, and ethanone moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-benzylsulfonyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C18H19NO3S/c1-14-11-16-9-5-6-10-17(16)19(14)18(20)13-23(21,22)12-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3

InChI Key

NNZBFOVXNFDMTG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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